4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c1-11-8-14(12-2-4-18-5-3-12)20-21(11)7-6-19-16(22)15-9-13(17)10-23-15/h2-5,8-10H,6-7H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHIWAYHVVHWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)Br)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and is characterized by the presence of a bromine atom, a pyrazole ring, and a pyridine moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H15BrN4OS
- Molecular Weight : 391.3 g/mol
- CAS Number : 2034632-83-0
The compound's structure facilitates interactions with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in critical cellular processes, including cell proliferation and apoptosis. The proposed mechanism involves:
- Target Proteins : The compound interacts with proteins that are integral to signaling pathways.
- Binding Mechanism : It is hypothesized that the compound binds to the active sites of these proteins, inducing conformational changes that inhibit their activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 10.3 | |
| HeLa (Cervical Cancer) | 8.7 |
These results suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:
| Bacterial Strain | MIC (mg/L) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| A. baumannii | 25 | 18 | |
| K. pneumoniae | 30 | 15 | |
| S. aureus | 20 | 17 |
The results indicate that the compound exhibits promising antibacterial activity, particularly against resistant strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
Case Studies
A recent study explored the efficacy of this compound in combination therapies for cancer treatment. The findings revealed that when used alongside established chemotherapeutics, it significantly enhanced the overall cytotoxic effect on cancer cells while reducing the dosage required for traditional agents, thereby minimizing side effects.
Preparation Methods
Key Considerations for Regioselectivity
The substitution pattern on the pyrazole ring (5-methyl and 3-pyridinyl groups) necessitates regioselective synthesis to avoid isomeric byproducts. Methods leveraging cyclocondensation reactions with hydrazines and 1,3-diketones or enones are prioritized, as demonstrated in analogous pyrazole syntheses. Additionally, the 4-bromo substitution on the thiophene ring requires careful positioning, often achieved through directed ortho-metallation or electrophilic aromatic substitution guided by the carboxamide group.
Synthesis of the Pyrazole Core: 5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazole
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely validated approach involves reacting pyridine-4-carbaldehyde 1 with methyl ketone 2 under basic conditions to form the α,β-unsaturated ketone 3 (Scheme 1). Subsequent treatment with hydrazine hydrate yields the pyrazole ring 4 with inherent regioselectivity.
Scheme 1:
$$ \text{1 (Pyridine-4-carbaldehyde)} + \text{2 (Methyl ketone)} \xrightarrow{\text{NaOH, EtOH}} \text{3 (1,3-Diketone)} \xrightarrow{\text{Hydrazine hydrate}} \text{4 (5-Methyl-3-(pyridin-4-yl)-1H-pyrazole)} $$
Yields for this step typically range from 65–78%, with regioselectivity confirmed via $$ ^1\text{H NMR} $$ analysis of the pyrazole proton environments.
1,3-Dipolar Cycloaddition of Diazonium Salts
Alternative routes employ diazonium intermediates. For example, treatment of pyridine-4-amine 5 with sodium nitrite and HCl generates a diazonium salt 6 , which undergoes cycloaddition with acetylene derivatives 7 to furnish the pyrazole core 8 (Scheme 2).
Scheme 2:
$$ \text{5 (Pyridine-4-amine)} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{6 (Diazonium salt)} + \text{7 (Acetylene)} \xrightarrow{\text{Zn(OTf)}2} \text{8 (5-Methyl-3-(pyridin-4-yl)-1H-pyrazole)} $$
This method offers superior regiocontrol (89–93% yield) but requires stringent temperature control (−10°C to 0°C) to prevent diazonium decomposition.
Synthesis of the 4-Bromothiophene-2-Carboxamide Fragment
Bromination of Thiophene-2-Carboxylic Acid
Direct bromination of thiophene-2-carboxylic acid 11 with bromine in acetic acid at 50°C selectively introduces bromine at the 4-position, yielding 4-bromothiophene-2-carboxylic acid 12 (85–90% yield). The carboxamide group’s electron-withdrawing nature directs electrophilic substitution to the para position.
Scheme 4:
$$ \text{11 (Thiophene-2-carboxylic acid)} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{12 (4-Bromothiophene-2-carboxylic acid)} $$
Conversion to Carboxamide
The acid 12 is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride 13 , which is subsequently reacted with ammonium hydroxide to yield 4-bromothiophene-2-carboxamide 14 (Scheme 5).
Scheme 5:
$$ \text{12} \xrightarrow{\text{SOCl}2} \text{13 (Acyl chloride)} \xrightarrow{\text{NH}4\text{OH}} \text{14 (4-Bromothiophene-2-carboxamide)} $$
Final Coupling: Amide Bond Formation
Activation of the Carboxamide
The Boc-protected amine 10 is deprotected using TFA in DCM, and the resulting free amine 15 is coupled with 14 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (Scheme 6). The reaction proceeds at room temperature for 24 hours, yielding the target compound in 68–75% yield.
Scheme 6:
$$ \text{15 (Deprotected amine)} + \text{14} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound} $$
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) and recrystallized from ethanol. Characterization by $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Regioselectivity |
|---|---|---|---|
| Cyclocondensation (Scheme 1) | Hydrazine + 1,3-diketone | 65–78 | Moderate |
| Cycloaddition (Scheme 2) | Diazonium + acetylene | 89–93 | High |
| Direct Bromination (Scheme 4) | Br$$_2$$ in AcOH | 85–90 | Para-directed |
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation: Microwave-assisted synthesis reduces reaction times and improves yields by 10–15%.
- Bromination Positional Control: Use of Lewis acids like FeCl$$_3$$ enhances para-bromination efficiency (92–95% yield).
- Amide Coupling Efficiency: Substituting EDC/HOBt with HATU increases coupling yields to 80–85%.
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyrazole intermediate via cyclocondensation of hydrazines with diketones or via nucleophilic substitution (e.g., reacting 4-chloropyrimidine with 1H-pyrazole in the presence of K₂CO₃) .
- Step 2: Coupling the pyrazole intermediate with a brominated thiophene-carboxamide derivative under amide bond formation conditions, often using coupling agents like EDCI/HOBt or DCC .
- Optimization: Solvent selection (e.g., DMF or acetonitrile) and catalyst choice (e.g., palladium catalysts for cross-coupling) significantly impact yield. Purification via recrystallization or column chromatography is critical for isolating the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the pyrazole and thiophene rings .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- X-ray Crystallography: Resolves absolute stereochemistry and intermolecular interactions, as demonstrated in related bromophenyl-thiazolidinone analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Design of Experiments (DoE): Use statistical models to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems enhance reproducibility in multi-step syntheses .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving the bromothiophene moiety .
- In-situ Monitoring: Techniques like thin-layer chromatography (TLC) or HPLC track reaction progress and intermediate stability .
Q. How should contradictory biological activity data be analyzed?
- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects. For instance, pyrazole-thiophene hybrids often show varying anticancer activity depending on substituent electronegativity .
- Target Profiling: Use kinase inhibition assays or proteomics to identify off-target interactions. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2 or EGFR .
- Metabolic Stability Tests: Assess hepatic microsome stability to determine if rapid metabolism explains inconsistent in vivo/in vitro results .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) Analysis:
- Pyridine Substitution: Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen bonding with biological targets .
- Bromine Replacement: Substitute bromine with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity .
- Fragment-Based Drug Design: Merge structural motifs from active analogs, such as triazole-thioether linkages, to improve pharmacokinetics .
Q. How can computational methods guide the study of this compound’s mechanism?
- Molecular Dynamics (MD) Simulations: Simulate binding to proteins (e.g., tubulin) to analyze conformational stability over time .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites for electrophilic substitution .
- ADMET Prediction: Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles early in development .
Methodological Considerations
Q. What experimental controls are critical in biological assays for this compound?
- Positive/Negative Controls: Include known inhibitors (e.g., doxorubicin for anticancer assays) and vehicle-only treatments .
- Cytotoxicity Assays: Perform parallel MTT assays on non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Solvent Compatibility: Ensure DMSO concentrations remain <0.1% to avoid false positives in cell-based assays .
Q. How should researchers address solubility challenges in vitro/in vivo studies?
- Co-solvent Systems: Use PEG-400/water mixtures or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .
Data Interpretation and Reporting
Q. How to validate crystallographic data for structural analysis?
- R-factor Criteria: Ensure R < 0.05 and wR < 0.15 for high-confidence models .
- Thermal Ellipsoid Plots: Visualize atomic displacement parameters to confirm structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
